molecular formula C10H12ClNO2 B2571600 Isopropyl 5-amino-2-chlorobenzoate CAS No. 86819-50-3

Isopropyl 5-amino-2-chlorobenzoate

Cat. No.: B2571600
CAS No.: 86819-50-3
M. Wt: 213.66
InChI Key: XEHDGJHIPJRFLH-UHFFFAOYSA-N
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Description

Isopropyl 5-amino-2-chlorobenzoate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-amino-2-chlorobenzoate typically involves the esterification of 5-amino-2-chlorobenzoic acid with isopropanol. One common method includes the use of methanesulfonic acid as a catalyst. The reaction mixture is heated under reflux with stirring for several hours, followed by neutralization with sodium bicarbonate and extraction with methylene chloride. The product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-amino-2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Methanesulfonic Acid: Used as a catalyst in esterification reactions.

    Sodium Bicarbonate: Employed for neutralization.

    Methylene Chloride: Used as a solvent for extraction.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its carboxylic acid and alcohol forms .

Scientific Research Applications

Isopropyl 5-amino-2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of Isopropyl 5-amino-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chlorobenzoic Acid: The parent compound from which Isopropyl 5-amino-2-chlorobenzoate is derived.

    Isopropyl 5-amino-2-bromobenzoate: A similar compound with a bromine atom instead of chlorine.

    Isopropyl 5-amino-2-fluorobenzoate: A fluorinated analog with different chemical properties.

Uniqueness

Its chloro and amino groups allow for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

propan-2-yl 5-amino-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHDGJHIPJRFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonic acid (99%, 318 g, 3.3 mole) was added slowly to a stirred mixture of 5-amino-2-chlorobenzoic acid (85%, 215 g, 1.1 mole) in 2-propanol (about 1100 ml). The mixture was heated under reflux with stirring for 6 hours, then the excess 2-propanol was evaporated under reduced pressure. Water (about 1000 ml) was added to the residue and the mixture was neutralized with solid sodium bicarbonate and extracted with methylene chloride (about 1200 ml). The extract was washed twice with water, dried over magnesium sulfate and evaporated to give a purple oil, which crystallized on seeding. The product was reprecipitated from dilute hydrochloric acid solution by slowly basifying with concentrated ammonium hydroxide and seeding. The resulting crystals after drying melted at 50.5°-52° C. (170 g, 75% yield).
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One

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